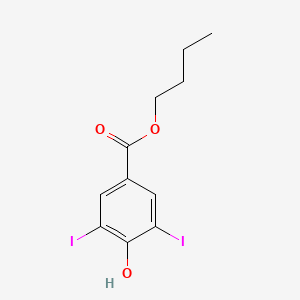

Butyl 4-hydroxy-3,5-diiodobenzoate

描述

Historical Context and Evolution of Research Perspectives

The investigation of Butyl 4-hydroxy-3,5-diiodobenzoate (B429528) emerged in the mid-20th century, a period marked by significant interest in the biological action of substances structurally related to thyroxine. Early research, particularly in the 1950s, focused on understanding the metabolism and physiological effects of various derivatives of 3,5-diiodo-4-hydroxybenzoic acid. nih.gov These studies were driven by a quest to identify compounds that could act as antagonists to thyroid hormones.

Initial research centered on the effects of n-alkyl 3,5-diiodo-4-hydroxybenzoates on oxygen consumption in mice, which laid the groundwork for more specific investigations into compounds like Butyl 4-hydroxy-3,5-diiodobenzoate. nih.gov The research perspective at the time was heavily focused on its potential as an antithyroxine agent. nih.gov

Over time, the research evolved to more detailed metabolic studies, examining how the compound is metabolized in the body and its specific effects on the deiodination of thyroid hormones. nih.govnih.gov However, after this initial flurry of research in the 1950s and early 1960s, dedicated academic inquiry into this compound appears to have waned. The evolution of research perspectives, therefore, reflects a shift from active investigation of its therapeutic potential to its current status as a compound of historical interest in the study of thyroid hormone antagonism.

Role as a Chemical Probe in Biochemical Investigations

This compound served as a valuable chemical probe in early biochemical investigations aimed at elucidating the mechanisms of thyroid hormone action and metabolism. Its primary role was as a tool to study the processes of deiodination and the peripheral effects of thyroxine and triiodothyronine. nih.govnih.gov

Researchers utilized this compound to explore its inhibitory effects on the enzymatic deiodination of thyroid hormones. nih.gov For instance, studies demonstrated that this compound could inhibit the deiodination of diiodotyrosine and thyroxine in rats. This inhibitory action provided insights into the enzymes and pathways involved in thyroid hormone metabolism.

Furthermore, it was used to investigate the availability of thyroid hormones to peripheral tissues. nih.gov By observing the physiological effects in the presence of this compound, scientists could infer details about the transport and uptake of thyroxine and triiodothyronine at the cellular level. nih.gov These studies, while foundational, were characteristic of the biochemical tools and questions of their time.

Structural Significance within the Halogenated Aromatic Compound Class

This compound belongs to the class of halogenated aromatic compounds, which are characterized by a benzene (B151609) ring substituted with one or more halogen atoms. The structural features of this particular molecule are key to its biological activity. The presence of two iodine atoms on the benzene ring, ortho to a hydroxyl group, and a butyl ester moiety are critical determinants of its function.

The di-iodo substitution pattern is significant, as it mimics certain structural aspects of the thyroid hormones thyroxine (T4) and triiodothyronine (T3), which also feature iodinated phenolic rings. This structural similarity is believed to be the basis for its ability to compete with and antagonize the action of thyroid hormones.

The butyl ester group influences the compound's physicochemical properties, such as its lipophilicity, which in turn affects its absorption, distribution, and metabolism in biological systems. The study of a series of 4-hydroxy-3,5-diiodobenzoates with varying alkyl esters helped to establish a relationship between their physicochemical properties and their thyroxine-inhibitory actions. nih.gov

Halogenated aromatic compounds as a broader class are of significant interest due to their diverse industrial applications and environmental presence. nih.gov However, many are also recognized for their potential toxicity and persistence in the environment. nih.govtaylorfrancis.com While research on this compound has not focused on its environmental impact, its identity as a halogenated aromatic places it within a class of compounds that receives ongoing scientific scrutiny. taylorfrancis.comnih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C11H12I2O3 | uni.lu |

| Molecular Weight | 446.02 g/mol | uni.lu |

| Monoisotopic Mass | 445.8876 Da | uni.lu |

| Predicted XlogP | 4.0 | uni.lu |

| InChIKey | AKPGOBAFPMFHET-UHFFFAOYSA-N | uni.lu |

| SMILES | CCCCOC(=O)C1=CC(=C(C(=C1)I)O)I | uni.lu |

Table 2: Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 446.89488 | 166.4 |

| [M+Na]+ | 468.87682 | 159.8 |

| [M-H]- | 444.88032 | 157.1 |

| [M+NH4]+ | 463.92142 | 173.5 |

| [M+K]+ | 484.85076 | 169.3 |

| [M+H-H2O]+ | 428.88486 | 154.6 |

| [M+HCOO]- | 490.88580 | 176.5 |

| [M+CH3COO]- | 504.90145 | 210.4 |

| Data sourced from PubChemLite. uni.lu |

Structure

3D Structure

属性

IUPAC Name |

butyl 4-hydroxy-3,5-diiodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12I2O3/c1-2-3-4-16-11(15)7-5-8(12)10(14)9(13)6-7/h5-6,14H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKPGOBAFPMFHET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC(=C(C(=C1)I)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12I2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80198999 | |

| Record name | Diobutil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51-38-7 | |

| Record name | Benzoic acid, 4-hydroxy-3,5-diiodo-, butyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diobutil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diobutil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60235 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diobutil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl 4-hydroxy-3,5-diiodobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL 4-HYDROXY-3,5-DIIODOBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MVG10P6621 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Methodologies for Butyl 4 Hydroxy 3,5 Diiodobenzoate

Classical Synthetic Routes and Reaction Mechanisms

The primary classical route to obtaining Butyl 4-hydroxy-3,5-diiodobenzoate (B429528) involves a two-step process: the iodination of a precursor to form 4-hydroxy-3,5-diiodobenzoic acid, followed by a Fischer esterification with butanol.

The core of the synthesis is the electrophilic aromatic substitution on 4-hydroxybenzoic acid. The hydroxyl group is a strong activating group, directing the incoming electrophiles (iodine) to the ortho positions (positions 3 and 5). The reaction mechanism involves the generation of an iodinating agent, which then attacks the electron-rich aromatic ring.

A common method for this iodination uses iodine monochloride (ICl) as the iodine source. chemicalbook.comorgsyn.org In this reaction, the ICl molecule is polarized, with the iodine atom carrying a partial positive charge (δ+), making it electrophilic. The electrophilic iodine attacks the positions ortho to the hydroxyl group. The presence of an acid catalyst, such as sulfuric acid, can further enhance the reaction. chemicalbook.com The reaction proceeds in a stepwise manner, with the introduction of the first iodine atom followed by the second.

Once the key intermediate, 4-hydroxy-3,5-diiodobenzoic acid, is synthesized and purified, the classical approach to forming the butyl ester is the Fischer esterification. This reaction involves heating the carboxylic acid with an excess of butanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄). The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. A molecule of butanol then acts as a nucleophile, attacking the carbonyl carbon. Following a proton transfer and the elimination of a water molecule, the final ester is formed. The reaction is reversible and is typically driven to completion by using an excess of the alcohol or by removing water as it forms.

Modernized and Optimized Synthesis Approaches

Modern synthetic strategies focus on improving the efficiency, selectivity, and environmental profile of the classical routes.

Improved Yield and Selectivity Strategies

For the esterification step, moving away from simple Fischer conditions can also improve yields and simplify purification. The use of activating agents to convert the carboxylic acid into a more reactive intermediate, such as an acid chloride, can lead to higher yields under milder conditions. For example, treatment with thionyl chloride (SOCl₂) would convert the carboxylic acid to an acyl chloride, which then reacts rapidly and irreversibly with butanol to form the ester. beilstein-journals.org

Environmentally Conscious Synthesis (Green Chemistry Principles)

Green chemistry principles aim to reduce the environmental impact of chemical processes. For the synthesis of Butyl 4-hydroxy-3,5-diiodobenzoate, this can be applied to both the iodination and esterification steps.

Esterification: A significant green improvement over the classical Fischer esterification is the replacement of homogeneous acid catalysts like sulfuric acid with solid, reusable acid catalysts. Strongly acidic ion-exchange resins, such as sulfonated polystyrene-divinylbenzene copolymers, are effective catalysts for esterification. google.com These resins can be easily filtered off from the reaction mixture at the end of the reaction, simplifying the work-up process and allowing the catalyst to be recycled. This minimizes corrosive and acidic waste streams. google.com

Iodination: While iodine monochloride is effective, it can be hazardous. Alternative iodination systems are being explored in various contexts. One approach involves the use of molecular iodine in the presence of an oxidant. For instance, a system using iodine with hydrogen peroxide as the oxidant has been reported for the iodination of a similar hydroxybenzoyl structure. google.com Hydrogen peroxide is considered a green oxidant as its only byproduct is water. Applying such a system could reduce the use of more hazardous reagents.

Synthesis of Precursors and Intermediates

The principal intermediate in the synthesis of this compound is 4-hydroxy-3,5-diiodobenzoic acid . This compound is synthesized from the commercially available starting material, 4-hydroxybenzoic acid .

The synthesis involves the direct iodination of 4-hydroxybenzoic acid. The reaction conditions can be varied, but the general approach involves an electrophilic substitution using a suitable iodinating agent.

| Starting Material | Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 4-Hydroxybenzoic acid | Iodine monochloride, Sulfuric acid | Water | 80°C | 93% | chemicalbook.com |

| 4-Hydroxybenzoic acid | Iodine monochloride | Glacial Acetic Acid / Water | 80°C | 84% | orgsyn.org |

The first method involves charging a flask with 4-hydroxybenzoic acid, an aqueous solution of sulfuric acid, and iodine monochloride. chemicalbook.com The mixture is heated overnight, and the resulting precipitate is filtered and washed to afford the product in high yield. chemicalbook.com The second method dissolves the starting material in glacial acetic acid, followed by the addition of iodine monochloride and water, before heating to complete the reaction. orgsyn.org Both methods provide an effective route to the key precursor.

Derivatization Techniques for Structural Modification

Derivatization of this compound or its parent acid allows for the synthesis of a variety of related compounds with potentially different properties. Modifications can be made at the hydroxyl, carboxylic acid, or ester functional groups.

Modification of the Hydroxyl Group: The phenolic hydroxyl group can be alkylated or acylated. For example, reacting the methyl ester of 4-hydroxy-3,5-diiodobenzoic acid with a methylating agent would yield 3,5-diiodo-4-methoxy-benzoic acid methyl ester . researchgate.net This transformation replaces the acidic phenolic proton, which can alter the molecule's biological and physical properties.

Advanced Analytical Characterization Techniques for Butyl 4 Hydroxy 3,5 Diiodobenzoate

Spectroscopic Analysis

Spectroscopic techniques are indispensable for elucidating the molecular structure of Butyl 4-hydroxy-3,5-diiodobenzoate (B429528) by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For Butyl 4-hydroxy-3,5-diiodobenzoate, ¹H NMR would identify the different types of protons and their neighboring environments, while ¹³C NMR would provide information about the carbon skeleton.

In a typical ¹H NMR spectrum of this molecule, one would expect to see distinct signals corresponding to the aromatic protons on the benzene (B151609) ring, the protons of the butyl chain, and the hydroxyl proton. The integration of these signals would correspond to the number of protons in each group, and their splitting patterns (multiplicity) would reveal adjacent proton-proton couplings.

Similarly, a ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons (some of which are directly bonded to iodine, causing a significant shift), and the carbons of the butyl group.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific functional groups present in this compound.

Key vibrational bands that would be expected in the IR and Raman spectra include:

A broad O-H stretching band for the hydroxyl group.

C-H stretching vibrations for the aromatic ring and the aliphatic butyl chain.

A strong C=O stretching vibration characteristic of the ester functional group.

C-O stretching vibrations for the ester and phenol (B47542) moieties.

C-I stretching vibrations at lower frequencies, confirming the presence of iodine atoms.

Aromatic C=C stretching bands.

These spectral features provide a molecular fingerprint, allowing for the identification and structural confirmation of the compound.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

The molecular formula of this compound is C₁₁H₁₂I₂O₃, which corresponds to a monoisotopic mass of approximately 445.8876 Da. uni.lu The mass spectrum would show a prominent molecular ion peak [M]⁺ or protonated molecule [M+H]⁺. Fragmentation patterns observed in the MS/MS spectrum would correspond to the loss of the butyl group, the carboxyl group, and iodine atoms, further confirming the structure.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts of the molecule. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 446.89488 | 166.4 |

| [M+Na]⁺ | 468.87682 | 159.8 |

| [M-H]⁻ | 444.88032 | 157.1 |

| [M+NH₄]⁺ | 463.92142 | 173.5 |

| [M+K]⁺ | 484.85076 | 169.3 |

| [M+H-H₂O]⁺ | 428.88486 | 154.6 |

Table based on predicted data from PubChem. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about electronic transitions. For this compound, the presence of the substituted benzene ring, a chromophore, results in characteristic absorption bands in the UV region.

The position and intensity of the absorption maxima (λmax) are influenced by the solvent and the substituents on the aromatic ring, including the hydroxyl, iodo, and ester groups. This technique is often used for quantitative analysis, to determine the concentration of the compound in a solution, by applying the Beer-Lambert law.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For a solid sample of this compound, XPS would provide a detailed analysis of the surface chemistry.

High-resolution scans of the C 1s, O 1s, and I 3d regions would allow for the identification of the different chemical environments of these atoms. For instance, the C 1s spectrum could be deconvoluted to show peaks corresponding to C-C/C-H, C-O, and C=O bonds. The I 3d spectrum would confirm the presence of iodine and its oxidation state. XPS is particularly useful for assessing the purity and chemical integrity of the compound's surface.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for determining its purity. High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose.

In a typical HPLC analysis, a solution of the compound is injected into a column containing a stationary phase. A mobile phase is then pumped through the column, and the components of the mixture are separated based on their differential partitioning between the two phases. A UV detector is commonly used to monitor the eluting compounds. The purity of this compound is determined by the relative area of its peak in the chromatogram. The retention time is a characteristic property of the compound under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature).

Gas Chromatography (GC) could also be employed, potentially after derivatization to increase the compound's volatility and thermal stability. When coupled with a mass spectrometer (GC-MS), this technique provides both separation and structural identification of the compound and any impurities present.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Purity

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis and purity assessment of this compound. Given its aromatic structure and the presence of chromophoric groups, reversed-phase HPLC (RP-HPLC) with UV detection is a highly suitable method.

A typical RP-HPLC method for analyzing p-hydroxybenzoates involves a C18 stationary phase. nih.gov For this compound, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) would provide excellent resolving power. The mobile phase would likely consist of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer (e.g., potassium phosphate (B84403) or a citric acid buffer) to ensure optimal separation and peak shape. nih.govnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, would be effective in eluting the highly retained, relatively nonpolar this compound while also separating it from more polar impurities.

Detection is typically achieved using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance, such as 254 nm or 258 nm, which are common for aromatic compounds and p-hydroxybenzoates. nih.govnih.gov The analysis time can be optimized to be relatively short, often under 15 minutes. nih.gov

Purity is determined by integrating the peak area of the main compound and any impurity peaks in the chromatogram. The percentage purity is calculated by dividing the peak area of this compound by the total area of all peaks. Method validation would include assessing linearity, precision, accuracy, and establishing limits of detection (LOD) and quantification (LOQ). nih.gov For similar p-hydroxybenzoates, LODs are often in the range of 0.1-0.2 mg/kg. nih.gov

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: Methanol, B: 0.05 M Potassium Phosphate Buffer (pH 7.0) |

| Gradient | 50% A to 90% A over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 258 nm |

| Injection Volume | 10 µL |

| Temperature | Ambient |

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile and semi-volatile compounds. However, the analysis of iodinated aromatic compounds like this compound by GC can be challenging due to potential thermal degradation in the hot injector or column. The carbon-iodine bond is weaker than other carbon-halogen bonds, making the molecule susceptible to decomposition at elevated temperatures.

To mitigate this, specific GC conditions must be optimized. A split/splitless injector operated at a relatively low temperature (e.g., 250 °C) can minimize thermal stress. nih.gov The use of a robust and relatively non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS or Rxi-5MS), is common for separating aromatic compounds. nih.govtdi-bi.com A programmed temperature ramp, for instance starting at a lower temperature (e.g., 60-100 °C) and gradually increasing to a higher temperature (e.g., 300 °C), allows for the separation of compounds with a range of boiling points. nih.govresearchgate.net

GC-MS analysis provides both retention time data for quantification and mass spectra for structural confirmation. Electron Ionization (EI) is a common ionization technique, but for thermally labile compounds, it can lead to extensive fragmentation and the absence of a molecular ion peak. In such cases, softer ionization techniques like Negative Chemical Ionization (NCI) can be advantageous, as it is often more sensitive for halogenated compounds and can yield a prominent molecular ion, aiding in identification. nih.gov Selected Ion Monitoring (SIM) mode can be employed to enhance sensitivity and selectivity for the target analyte by monitoring specific ions characteristic of this compound. tdi-bi.com

Table 2: Potential GC-MS Parameters for this compound

| Parameter | Condition |

| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film) |

| Injector | Splitless, 250 °C |

| Carrier Gas | Helium, 1.0 mL/min |

| Oven Program | 100 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min) |

| MS Ionization | Electron Ionization (EI) at 70 eV or Negative Chemical Ionization (NCI) |

| MS Mode | Full Scan (for identification) or Selected Ion Monitoring (for quantification) |

Crystallographic Analysis and Solid-State Characterization

X-ray Diffraction (XRD) for Crystal Structure Elucidation

Single-crystal X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, obtaining a suitable single crystal would allow for the precise determination of its molecular structure, including bond lengths, bond angles, and torsional angles.

The analysis would reveal the conformation of the butyl ester chain and the planarity of the diiodohydroxybenzoyl group. Crucially, XRD elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds (e.g., involving the phenolic hydroxyl group) and halogen bonds (involving the iodine atoms). researchgate.net In related structures like 4-iodobenzoic acid, molecules are known to form hydrogen-bonded dimers. wikipedia.org Similar interactions could be expected for this compound, profoundly influencing its physical properties.

The result of an XRD analysis is a crystallographic information file (CIF) containing the unit cell parameters (a, b, c, α, β, γ), space group, and atomic coordinates for each atom in the asymmetric unit. This provides an unambiguous confirmation of the compound's constitution and stereochemistry. nih.govnih.gov

Table 3: Information Obtainable from XRD Analysis

| Parameter | Description |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry operations that describe the crystal lattice. |

| Atomic Coordinates | The precise position (x, y, z) of every atom in the unit cell. |

| Bond Lengths & Angles | The geometry of the molecule itself. |

| Intermolecular Interactions | Details of hydrogen bonding, halogen bonding, and van der Waals forces. |

| Molecular Conformation | The 3D shape adopted by the molecule in the solid state. |

Solid-State NMR and Vibrational Spectroscopy

Solid-State Nuclear Magnetic Resonance (SSNMR)

Solid-State NMR spectroscopy provides valuable information about the structure, dynamics, and packing of molecules in their solid form, complementing the data from XRD. For this compound, ¹³C solid-state NMR would be particularly informative. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. nih.gov

The ¹³C SSNMR spectrum would show distinct signals for each chemically non-equivalent carbon atom in the molecule. The chemical shifts would be sensitive to the local electronic environment and molecular conformation. For instance, the carbons bonded to iodine (C3 and C5) are expected to show a significant "heavy atom effect," shifting their resonances to higher field (lower ppm values) compared to analogous non-iodinated compounds. rsc.org The carbonyl carbon of the ester and the phenolic C-O carbon would appear at characteristic downfield shifts. Polymorphism, or the existence of different crystal forms, can be readily detected by SSNMR as it would result in different chemical shifts and peak multiplicities. rsc.org

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Both methods can be used to identify functional groups and provide a structural fingerprint of this compound in the solid state.

The IR spectrum would be expected to show characteristic absorption bands:

A broad O-H stretching band for the phenolic hydroxyl group, likely in the 3200-3500 cm⁻¹ region, indicative of hydrogen bonding. libretexts.org

C-H stretching vibrations for the aromatic ring and the aliphatic butyl chain between 2850 and 3100 cm⁻¹.

A strong C=O stretching band for the ester carbonyl group, typically around 1700-1720 cm⁻¹.

C-O stretching vibrations for the ester and phenol functionalities in the 1100-1300 cm⁻¹ region.

Aromatic C=C ring stretching bands in the 1450-1600 cm⁻¹ region.

C-I stretching vibrations would appear at low frequencies, typically below 600 cm⁻¹, and may be difficult to distinguish in a standard mid-IR spectrum. bohrium.com

Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The technique is also useful for studying low-frequency modes, which could help in identifying the C-I vibrations. nih.gov Comparing the IR and Raman spectra can provide insights into molecular symmetry based on the mutual exclusion rule for centrosymmetric molecules.

Table 4: Expected Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretch (H-bonded) | 3200 - 3500 (Broad) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Ester C=O | Stretch | 1700 - 1720 |

| Aromatic C=C | Ring Stretch | 1450 - 1600 |

| Ester/Phenol C-O | Stretch | 1100 - 1300 |

| Carbon-Iodine C-I | Stretch | < 600 |

Molecular Mechanisms and Biochemical Interactions of Butyl 4 Hydroxy 3,5 Diiodobenzoate

Modulation of Deiodinase Enzyme Activity

Butyl 4-hydroxy-3,5-diiodobenzoate (B429528) has been identified as an inhibitor of deiodinase enzymes, which are crucial for the activation and deactivation of thyroid hormones.

Inhibition Kinetics and Specificity towards Deiodinase Isoforms

Early research conducted in the mid-20th century established that Butyl 4-hydroxy-3,5-diiodobenzoate inhibits the deiodination of thyroxine (T4) and triiodothyronine (T3). nih.govnih.govnih.govoup.com These studies, primarily in rats, demonstrated that the compound interferes with the metabolic breakdown of thyroid hormones. nih.gov More recent, albeit still dated, literature from 1992 has classified this compound as an inhibitor of type I deiodinase (D1). eur.nl

However, detailed kinetic data, such as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) for the specific deiodinase isoforms (D1, D2, and D3), are not available in the reviewed scientific literature. The initial research predates the distinct characterization of these isoforms, and modern studies with such specific quantitative analysis on this particular compound appear to be absent.

Table 1: Summary of Deiodinase Inhibition by this compound

| Deiodinase Isoform | Inhibition Reported | Specific Kinetic Data (Ki, IC50) |

| Type I (D1) | Yes eur.nl | Not Available |

| Type II (D2) | Not Specified | Not Available |

| Type III (D3) | Not Specified | Not Available |

Interactions with Cellular Transport Systems (non-clinical)

Research from 1962 indicated that this compound affects the availability of thyroid hormones to peripheral tissues in rats. nih.gov This suggests a potential interaction with cellular transport mechanisms for thyroid hormones. However, the studies did not identify or investigate interactions with any specific cellular transport proteins. There is a lack of current research examining the direct effects of this compound on well-characterized thyroid hormone transporters such as MCT8, MCT10, or OATPs.

Binding Dynamics with Plasma Proteins (non-clinical focus)

Detailed studies on the binding dynamics of this compound with plasma proteins like albumin, transthyretin, or thyroxine-binding globulin are not available in the reviewed scientific literature.

Effects on Fundamental Metabolic Pathways at the Cellular Level (excluding physiological outcomes)

The metabolism of this compound itself has been a subject of early studies. A significant metabolic pathway identified is O-methylation of the phenolic hydroxyl group. dokumen.pub Beyond its own metabolism and its effects on deiodination, there is a lack of information on how this compound might influence other fundamental cellular metabolic pathways, such as glycolysis, the citric acid cycle, or fatty acid metabolism, at a biochemical level independent of its systemic effects on thyroid hormone levels.

Receptor-Ligand Binding Profiles (excluding clinical implications)

There is no available scientific literature that reports on the binding of this compound to any nuclear or other cellular receptors. Its mechanism of action appears to be primarily centered on the inhibition of thyroid hormone metabolism rather than direct receptor interaction.

Structure Activity Relationship Sar Studies and Rational Design of Butyl 4 Hydroxy 3,5 Diiodobenzoate Derivatives

Identification of Key Structural Motifs for Bioactivity

The bioactivity of BHDB is primarily defined by its function as an inhibitor of the deiodination process, specifically the conversion of thyroxine (T4) to the more potent triiodothyronine (T3). scispace.com This inhibitory action stems from its structural mimicry of the natural hormone, allowing it to act as a competitive inhibitor at the enzyme's active site. scispace.com The key structural features essential for this activity have been identified through various studies.

The core pharmacophore of BHDB consists of:

A 4-hydroxy-3,5-diiodobenzoyl moiety: This di-iodinated phenolic ring is the most critical feature, closely resembling the outer ring of thyroxine. The iodine atoms at positions 3 and 5 are crucial for binding to the deiodinase enzyme.

A phenolic hydroxyl group: The hydroxyl group at position 4 is essential for its interaction with the enzyme target.

An ester linkage: The butyl ester group influences the compound's lipophilicity and, consequently, its absorption and distribution. While the core benzoic acid structure is the primary active component after hydrolysis, the ester form is the administered compound. scispace.com

Studies have shown that BHDB can depress the oxygen consumption in mice treated with thyroxine, which supports the hypothesis that it inhibits the conversion of T4 to T3. scispace.com

Table 1: Key Structural Motifs of Butyl 4-hydroxy-3,5-diiodobenzoate (B429528) and Their Biofunctional Roles

| Structural Motif | Position | Contribution to Bioactivity |

| Iodine Atoms | 3 and 5 | Essential for binding to the deiodinase enzyme active site; mimics the structure of thyroxine. |

| Hydroxyl Group | 4 | Critical for interaction with the enzyme target; a key feature for recognition. |

| Butyl Ester | Carboxyl Group | Modulates pharmacokinetic properties like lipophilicity and absorption. The compound is hydrolyzed to the active acid form in the body. scispace.com |

Design Principles for Modulating Enzyme Inhibition and Binding Affinity

The rational design of BHDB derivatives aims to enhance or modify its inhibitory activity and binding affinity for target enzymes, primarily deiodinases. The principles for modulating these properties are derived from SAR studies of thyroid hormone analogs.

Halogen Substitution: The nature and position of halogen atoms on the phenolic ring are paramount. While iodine at positions 3 and 5 is optimal for mimicking thyroxine, substituting them with other halogens or altering their positions would drastically affect binding affinity.

Modification of the 4'-Position Analogue: In classic thyroid hormone analogues, the 4'-position of the outer ring is critical. For BHDB, which is a single-ring analogue, modifications focus on the ester group. Varying the length and branching of the alkyl chain of the ester can fine-tune the compound's pharmacokinetic properties without altering the core pharmacophore. dokumen.pub

Bioisosteric Replacement: The carboxyl group (present after ester hydrolysis) or the phenolic hydroxyl group could be replaced by other acidic groups (like tetrazole) or groups capable of hydrogen bonding, respectively. This could alter the binding mode and affinity for the target enzyme.

Research into thyroid hormone antagonists has shown that even minor changes to the core structure can significantly impact binding affinity and selectivity, suggesting that the receptor binding pocket has strict requirements for achieving an active conformation. ohsu.edu

Table 2: Design Principles for Modulating Bioactivity of BHDB Derivatives

| Design Principle | Structural Modification | Expected Effect on Bioactivity |

| Halogen Substitution | Replacing iodine with bromine or chlorine at positions 3 and 5. | Likely decrease in binding affinity and inhibitory potency due to altered size and electronegativity. |

| Ester Chain Variation | Changing the butyl group to methyl, ethyl, or longer/branched chains. | Modulation of lipophilicity, absorption, and metabolic stability; potential for altered duration of action. |

| Hydroxyl Group Modification | Conversion to a methoxy (B1213986) group (a known metabolite in humans). scispace.com | Reduced binding affinity as the hydrogen-bonding capability of the hydroxyl group is lost. |

| Ring Bioisosteres | Replacing the benzene (B151609) ring with other aromatic systems like pyridine. | Significant alteration of electronic properties and binding geometry, potentially leading to loss of activity or novel inhibitory profiles. |

Correlating Molecular Structure with Biochemical Effects

The biochemical effects of BHDB are a direct consequence of its molecular structure. The primary effect is the inhibition of peripheral deiodination of thyroid hormones. This inhibition leads to measurable physiological changes. For instance, in rats, treatment with BHDB results in depressed peripheral deiodination of thyroid hormone.

The metabolism of BHDB itself provides a correlation between structure and effect. In humans, the principal metabolites are 4-hydroxy-3,5-diiodobenzoic acid and its O-methylated ether, 4-methoxy-3,5-diiodobenzoic acid. scispace.com The excretion of the methoxy acid was observed to be higher in patients with thyrotoxicosis. scispace.com This suggests that the biochemical environment (e.g., thyroid status) can influence the metabolic fate of the compound, which in turn relates its structure to a specific metabolic pathway.

Quantitative Structure-Activity Relationship (QSAR) studies on broader classes of thyroid hormone analogs have been conducted to correlate physicochemical properties with biological activity. ohsu.edu While specific QSAR models for BHDB are not detailed in the provided results, the principles apply. Such models would mathematically relate structural descriptors (e.g., steric parameters, electronic properties of substituents) of BHDB derivatives to their observed biochemical effects, such as the inhibition constant (Ki) for deiodinase or the reduction in oxygen consumption.

Synthetic Accessibility and Optimization for Derivative Libraries

The synthetic accessibility of BHDB and its derivatives is a key consideration for creating libraries for SAR studies. The parent compound, Butyl 4-hydroxy-3,5-diiodobenzoate, is a known laboratory chemical. scribd.com The synthesis is generally straightforward.

A common synthetic route involves:

Iodination: The starting material, 4-hydroxybenzoic acid, is di-iodinated at the ortho positions (3 and 5) relative to the hydroxyl group using an appropriate iodinating agent.

Esterification: The resulting 4-hydroxy-3,5-diiodobenzoic acid is then esterified with butanol, typically under acidic conditions, to yield the final product.

This two-step process is amenable to the creation of derivative libraries.

Varying the Ester Group: By using different alcohols (e.g., methanol (B129727), ethanol, propanol) in the esterification step, a library of esters with varying alkyl chains can be readily synthesized.

Varying Ring Substituents: While more complex, starting with different substituted 4-hydroxybenzoic acids would allow for the creation of derivatives with modifications on the aromatic ring.

For creating broader diversity in analog libraries, strategies like employing well-established amide coupling chemistry have been suggested for other thyroid hormone analogs, indicating that such established synthetic methodologies are crucial for exploring a wide range of chemotypes. ohsu.edu

Computational Chemistry and Molecular Modeling of Butyl 4 Hydroxy 3,5 Diiodobenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of a molecule. For Butyl 4-hydroxy-3,5-diiodobenzoate (B429528), these calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. These parameters are crucial for understanding the molecule's stability, reactivity, and the nature of its potential non-covalent interactions.

While specific, in-depth quantum chemical studies on Butyl 4-hydroxy-3,5-diiodobenzoate are not widely available in published literature, data for structurally related compounds, such as N-(3,5-di-tert-butyl-2-hydroxyphenyl) derivatives, have been calculated using methods like PM6. researchgate.netscispace.com These studies typically involve geometry optimization to find the most stable three-dimensional conformation, followed by calculation of electronic properties. researchgate.netscispace.com The large, electron-rich iodine atoms in this compound are expected to significantly influence its electronic properties, creating regions of positive electrostatic potential (sigma-holes) that can participate in halogen bonding.

Table 1: Predicted Physicochemical and Electronic Properties of this compound (Note: This table includes data predicted by computational models, such as those used by PubChem.)

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂I₂O₃ | uni.lu |

| Monoisotopic Mass | 445.8876 Da | uni.lu |

| XlogP (predicted) | 4.0 | uni.lu |

| Predicted Collision Cross Section ([M+H]⁺, Ų) | 166.4 | uni.lu |

| Predicted Collision Cross Section ([M-H]⁻, Ų) | 157.1 | uni.lu |

This interactive table provides computationally predicted properties. These values are derived from in silico models and provide a theoretical basis for the compound's behavior.

Molecular Docking and Dynamics Simulations with Target Proteins (e.g., Deiodinases, Thyroid Hormone Receptors)

Given its structural resemblance to thyroid hormones, this compound is a candidate for interaction with proteins in the thyroid cascade, such as deiodinases and thyroid hormone receptors (TRs). nih.govnih.govnih.gov Molecular docking and molecular dynamics (MD) simulations are the primary computational tools to investigate these potential interactions.

Molecular Docking predicts the preferred orientation of a ligand when bound to a protein's active site. For this compound, docking studies would involve placing the molecule into the binding pockets of human deiodinase isoforms (DIO1, DIO2, DIO3) or the ligand-binding domain of TRα or TRβ. The results would be scored based on the predicted binding affinity, revealing the most likely binding pose. Studies on related iodinated compounds, such as benziodarone (B1666584) analogues binding to the thyroid hormone transport protein transthyretin, have highlighted the critical role of iodine atoms in forming halogen bonds with backbone carbonyl oxygens of key amino acid residues like Ala109. nih.gov Similar interactions would be expected for this compound.

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-protein complex over time. An MD simulation, typically lasting for nanoseconds to microseconds, would reveal the stability of the docked pose, the flexibility of the protein and ligand, and the specific atomic interactions (like hydrogen and halogen bonds) that are maintained. nih.gov Such simulations are crucial for confirming the stability of interactions predicted by docking and for understanding the allosteric effects of ligand binding. nih.gov

Table 2: Hypothetical Molecular Docking Results for this compound with Thyroid-Related Proteins (Note: This table is illustrative and represents the type of data generated from molecular docking studies. Specific values would require dedicated computational experiments.)

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type (Hypothetical) |

| Deiodinase 1 (DIO1) | -8.5 | Cys, His | Covalent, Hydrogen Bond |

| Thyroid Receptor β (TRβ) | -9.2 | Arg, His, Asn | Halogen Bond, Hydrogen Bond, Hydrophobic |

| Transthyretin (TTR) | -7.9 | Lys, Leu, Ala | Halogen Bond, Hydrophobic |

This interactive table illustrates potential outcomes from molecular docking simulations. The binding affinity and interacting residues are key predictors of a compound's biological activity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity. For compounds like this compound that may act as endocrine disruptors, QSAR models are valuable for predicting activity and prioritizing chemicals for further testing. nih.gov

A QSAR model for deiodinase or TR inhibition would be built using a dataset of compounds with known activities. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.govresearchgate.net These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic charge, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. researchgate.net

For this compound, key descriptors in a QSAR model would likely include:

Steric parameters: Related to the size and shape of the butyl chain and iodine atoms.

Electronic parameters: Describing the effects of the hydroxyl and iodo substituents on the aromatic ring.

Hydrophobicity: The logP value, which influences cell membrane permeability and binding to hydrophobic pockets.

Topological indices: Numerical descriptors of the molecular structure.

While a specific QSAR model for this compound has not been published, models for other TRβ agonists have demonstrated high predictive ability, confirming the utility of this approach. nih.govresearchgate.net

Predictive Modeling of Molecular Interactions and Conformational Dynamics

Predictive modeling combines various computational techniques to forecast how a molecule will behave in a biological environment. This includes predicting its binding mode, its binding strength, and how its shape (conformation) changes upon interaction.

The conformational dynamics of this compound are influenced by the rotational freedom around the ester linkage and the C-C bond connecting the butyl group. Conformational analysis, using methods like molecular mechanics or DFT, can identify the low-energy conformers that are most likely to exist in solution and be available for binding to a protein. nih.govmdpi.com The introduction of bulky iodine atoms significantly restricts the conformational freedom of the phenyl ring.

Non Mammalian and in Vitro Biological System Investigations

Impact on Amphibian Metamorphosis Models as a Biochemical Assay

There is currently no available scientific literature or research data detailing the impact of Butyl 4-hydroxy-3,5-diiodobenzoate (B429528) on amphibian metamorphosis models, such as the Xenopus laevis assay. While the amphibian metamorphosis assay is a recognized tool for evaluating chemicals that may affect the hypothalamic-pituitary-thyroid axis, specific studies employing this model to assess Butyl 4-hydroxy-3,5-diiodobenzoate have not been published. nih.govnih.govresearchgate.netdata.gov

Effects in Isolated Organ and Cellular Systems (e.g., Liver Perfusions, Cell Cultures)

Historical research has provided some insights into the effects of this compound in isolated systems, with a focus on its influence on thyroid hormone metabolism. Studies from the mid-20th century indicated that this compound could affect the metabolism of thyroxine and triiodothyronine. nih.gov While these early studies point towards an interaction with thyroid hormone pathways, detailed investigations using modern isolated organ perfusion techniques or specific cell culture lines to elucidate the precise cellular effects of this compound are not extensively documented in recent scientific literature. One study investigated the metabolism of 3-tert-butyl-4-hydroxyanisole by rat liver microsomes, but this is a different compound. nih.gov

Biochemical Pathways in Subcellular Fractions and Reconstituted Systems

Early biochemical studies explored the action of substances related to thyroxine, including this compound. nih.gov Research from 1956 examined the effects of this compound on the metabolism of I131-labeled thyroxine and triiodothyronine, suggesting an influence on the deiodination process. nih.gov Another study from 1962 further investigated its effect on the availability of thyroid hormones to peripheral tissues in rats. nih.gov These findings imply that this compound may interact with enzymatic pathways responsible for thyroid hormone conversion and degradation. However, detailed characterization of its mechanism of action using isolated subcellular fractions (e.g., microsomes, mitochondria) or reconstituted enzyme systems is not described in the available literature.

Data Table: Investigated Systems for this compound

| Biological System | Finding |

| Amphibian Metamorphosis | No data available |

| Isolated Organ Systems | Limited historical data on thyroid hormone metabolism |

| Cellular Systems | No specific cell culture studies found |

| Subcellular Fractions | Early indications of effects on deiodination pathways |

Emerging Research Directions and Future Perspectives

Development of Novel Analytical Probes Utilizing Butyl 4-hydroxy-3,5-diiodobenzoate (B429528) Scaffolds

The development of sophisticated analytical probes is crucial for the real-time monitoring and visualization of enzymatic activity within complex biological systems. The Butyl 4-hydroxy-3,5-diiodobenzoate scaffold presents a promising foundation for the design of such probes, particularly for studying deiodinases.

The core principle behind these probes often involves the attachment of a reporter molecule, such as a fluorophore, to the inhibitor scaffold. In its unbound state, the probe's fluorescence may be quenched. Upon binding to the target enzyme's active site, a conformational change or enzymatic cleavage could lead to a significant increase in fluorescence, providing a direct and measurable signal of enzyme presence and activity. nih.gov This "activatable" probe design offers high sensitivity and a strong signal-to-noise ratio. nih.gov

Table 1: Conceptual Design of a this compound-Based Fluorescent Probe

| Component | Function | Potential Moieties |

| Recognition Moiety | Binds to the deiodinase active site | This compound |

| Fluorophore | Emits a fluorescent signal upon activation | Coumarins, Fluoresceins, Rhodamines |

| Linker | Connects the recognition moiety and fluorophore | Cleavable or stable linkers |

| Quencher | Suppresses fluorescence in the unbound state | Dabcyl, QSY series |

The design of such probes can be guided by the known structure-activity relationships of deiodinase inhibitors. For instance, the di-iodo-hydroxybenzoyl core is essential for recognition by the enzyme. A fluorophore could be strategically attached to the butyl ester group, a position less critical for binding, to minimize interference with enzyme interaction. The development of such probes would enable high-throughput screening of potential deiodinase inhibitors and facilitate detailed studies of enzyme localization and regulation in living cells.

Exploration of New Synthetic Methodologies for Related Iodinated Compounds

The synthesis of this compound and structurally similar iodinated aromatic compounds has traditionally relied on classical electrophilic iodination methods. However, modern synthetic organic chemistry offers a plethora of more efficient, selective, and environmentally benign alternatives.

Recent advancements focus on catalytic methods that avoid the use of stoichiometric and often harsh iodinating reagents. researchgate.net For example, laccase-catalyzed iodination of phenolic compounds using potassium iodide has been demonstrated as a "green" alternative. nih.gov This enzymatic approach operates under mild conditions in aqueous solutions, offering high atom economy. nih.gov

Another promising avenue is the use of transition metal catalysis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been employed for the selective synthesis of complex iodinated aromatic structures. odu.edu Furthermore, the development of novel iodinating reagents, such as N1,N3,N5-tris[(2,4,6-trimethylpyridine)iodo(I)]-2,4,6-triphenyl-s-triazine trihexafluorophosphate, offers high reactivity and regioselectivity for the iodination of phenolic compounds. researchgate.net

Table 2: Comparison of Synthetic Methodologies for Iodinated Phenols

| Method | Reagents | Advantages | Disadvantages |

| Classical Electrophilic Iodination | I₂, oxidizing agent | Well-established | Harsh conditions, low selectivity |

| Laccase-Catalyzed Iodination | Laccase, KI, O₂ | Mild, eco-friendly | Limited substrate scope |

| Transition Metal-Catalyzed Coupling | Palladium catalyst, organoboron reagents | High selectivity, functional group tolerance | Catalyst cost, ligand sensitivity |

| Novel Iodinating Reagents | Complex iodo-pyridinium salts | High reactivity and regioselectivity | Reagent synthesis complexity |

The application of these modern synthetic strategies to this compound and its analogs could lead to more efficient and versatile production of these important research tools. This would also facilitate the creation of libraries of related compounds for structure-activity relationship studies.

Advanced Mechanistic Elucidation of Deiodinase Inhibition and Substrate Recognition

A deeper understanding of the molecular interactions between this compound and deiodinases is crucial for the rational design of more potent and specific inhibitors. Recent advances in structural biology and computational chemistry are providing unprecedented insights into these mechanisms.

The crystal structures of deiodinases have revealed a thioredoxin-like fold, with a highly conserved active site containing a critical selenocysteine (B57510) residue. pnas.orgnih.gov This selenocysteine is directly involved in the deiodination reaction. nih.gov this compound is thought to act as a competitive inhibitor, binding to the active site and preventing the natural substrate, thyroxine, from accessing the catalytic selenocysteine.

Computational docking and molecular dynamics simulations can be employed to model the precise binding mode of this compound within the deiodinase active site. odu.edu These studies can elucidate the key amino acid residues involved in inhibitor binding and help to explain the compound's specificity for different deiodinase isoforms. For instance, such models could reveal the role of specific hydrogen bonds and hydrophobic interactions in stabilizing the enzyme-inhibitor complex.

Key Structural Features of Deiodinase Active Site:

Selenocysteine (Sec): The catalytic residue essential for deiodination.

Thioredoxin-like fold: Provides the structural scaffold for the active site.

Substrate Binding Pocket: Accommodates the iodothyronine substrate or inhibitor.

Further research using techniques like site-directed mutagenesis, combined with kinetic analysis, can experimentally validate the predictions from computational models. This synergistic approach will provide a comprehensive picture of deiodinase inhibition and substrate recognition at the atomic level.

Role in Understanding Fundamental Thyroid Hormone Homeostasis and Metabolism (non-clinical)

Deiodinases play a critical gatekeeping role in controlling the local concentration of the active thyroid hormone, triiodothyronine (T3). nih.gov this compound has been used in animal models to investigate the physiological consequences of impaired T4 to T3 conversion. nih.govoup.com These studies have been instrumental in demonstrating the importance of peripheral deiodination for maintaining normal tissue function. oup.com

More recently, there is growing interest in the role of environmental chemicals as endocrine disruptors that can interfere with thyroid hormone signaling. odu.eduacs.org Understanding the mechanisms by which these compounds exert their effects is a key area of toxicological research. This compound can serve as a reference compound in in vitro and in vivo studies aimed at identifying and characterizing new environmental thyroid disruptors.

Table 3: Research Applications of this compound in Thyroid Homeostasis Studies

| Research Area | Application of this compound | Key Findings |

| Peripheral T4 to T3 Conversion | Inhibition of deiodinases in animal models | Demonstrated the importance of local T3 production for tissue-specific effects. |

| Thyroid Hormone Transport | Investigation of hormone uptake and efflux from cells | Helped to differentiate between transport and metabolic effects. |

| Endocrine Disruptor Research | Reference compound for deiodinase inhibition assays | Facilitates the identification of environmental chemicals that target thyroid hormone metabolism. |

| Metabolic Regulation | Study of the role of thyroid hormones in energy expenditure | Elucidated the contribution of deiodinases to metabolic rate and thermogenesis. |

Future non-clinical research will likely employ this compound in more sophisticated experimental designs, including its use in genetically modified animal models and in combination with advanced analytical techniques like mass spectrometry imaging. These approaches will continue to refine our understanding of the fundamental principles of thyroid hormone homeostasis and the impact of its dysregulation.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing Butyl 4-hydroxy-3,5-diiodobenzoate, and how can reaction conditions be optimized for reproducibility?

- Methodology :

- Esterification : Start with 4-hydroxy-3,5-diiodobenzoic acid and butanol under acidic catalysis (e.g., H₂SO₄ or HCl). Monitor reaction progress via TLC or HPLC to confirm ester formation.

- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Optimization : Adjust molar ratios (acid:alcohol = 1:3–5), temperature (80–110°C), and reaction time (12–24 hours). For reproducibility, ensure consistent drying of reactants and solvents (e.g., molecular sieves for butanol) .

- Validation : Confirm purity via melting point analysis, NMR (¹H/¹³C), and HRMS. Compare spectral data with literature values (e.g., aromatic proton shifts in ¹H NMR: δ 7.8–8.2 ppm for diiodo-substituted benzene rings) .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Safety Protocols :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powders to avoid inhalation .

- Storage : Keep in airtight, light-resistant containers under inert gas (N₂ or Ar) at 2–8°C. Avoid exposure to moisture to prevent hydrolysis .

- Decomposition Risks : Monitor for color changes (yellow to brown indicates iodination reversal). Conduct stability studies via accelerated aging (40°C/75% RH for 1 month) .

Advanced Research Questions

Q. What analytical techniques are critical for resolving contradictions in reported spectral data for this compound derivatives?

- Conflict Resolution :

- NMR Discrepancies : Use heteronuclear correlation spectroscopy (HSQC/HMBC) to assign ambiguous signals. For example, distinguish between ester carbonyl (δ 165–170 ppm in ¹³C NMR) and phenolic OH (δ 5–6 ppm in ¹H NMR, exchangeable with D₂O) .

- Mass Spectrometry : Compare HRMS isotopic patterns (e.g., iodine’s ¹²⁷I and ¹²⁹I peaks) to confirm molecular integrity. Discrepancies in [M+H]⁺ or [M−H]⁻ ions may indicate incomplete iodination or ester hydrolysis .

- Case Study : Replicate synthesis under varying conditions (e.g., iodine source, solvent polarity) to identify sources of variability. Cross-reference with PubChem or Reaxys entries for consensus data .

Q. How can computational modeling (e.g., DFT) predict reactivity trends for this compound in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate Fukui indices to identify electrophilic sites (e.g., iodine atoms vs. ester carbonyl) .

- Reactivity Mapping : Simulate reaction pathways for iodide displacement (e.g., SN2 with thiols or amines). Compare activation energies (ΔG‡) to experimental yields .

- Validation : Correlate computational predictions with experimental kinetic data (e.g., pseudo-first-order rate constants in DMSO/water mixtures) .

Q. What strategies mitigate iodine loss during high-temperature reactions involving this compound?

- Preventive Measures :

- Solvent Selection : Use high-boiling, non-polar solvents (e.g., toluene or xylene) to reduce sublimation. Add iodine scavengers (e.g., copper powder) to trap free I₂ .

- Reactor Design : Employ sealed vessels (e.g., microwave reactors) to minimize vapor-phase iodine release. Monitor pressure and temperature in real-time .

- Post-Reaction Analysis : Quantify residual iodine via ICP-MS or iodometric titration to assess loss (<5% acceptable for most syntheses) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。